Cas no 1507986-47-1 (Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate)
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate
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- Inchi: 1S/C11H20O4/c1-5-11(9(12)14-6-2)10(3,15-11)7-8-13-4/h5-8H2,1-4H3
- InChI Key: HCZAXNWJAIRJPU-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OCC)(CC)C1(C)CCOC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 241
- XLogP3: 1.4
- Topological Polar Surface Area: 48.1
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-699946-0.05g |
ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate |
1507986-47-1 | 0.05g |
$683.0 | 2023-05-23 | ||
| Enamine | EN300-699946-0.1g |
ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate |
1507986-47-1 | 0.1g |
$715.0 | 2023-05-23 | ||
| Enamine | EN300-699946-0.25g |
ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate |
1507986-47-1 | 0.25g |
$748.0 | 2023-05-23 | ||
| Enamine | EN300-699946-0.5g |
ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate |
1507986-47-1 | 0.5g |
$781.0 | 2023-05-23 | ||
| Enamine | EN300-699946-1.0g |
ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate |
1507986-47-1 | 1g |
$813.0 | 2023-05-23 | ||
| Enamine | EN300-699946-2.5g |
ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate |
1507986-47-1 | 2.5g |
$1594.0 | 2023-05-23 | ||
| Enamine | EN300-699946-5.0g |
ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate |
1507986-47-1 | 5g |
$2360.0 | 2023-05-23 | ||
| Enamine | EN300-699946-10.0g |
ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate |
1507986-47-1 | 10g |
$3500.0 | 2023-05-23 |
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate
Professional Introduction to Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate (CAS No. 1507986-47-1)
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate, identified by its CAS number 1507986-47-1, is a compound of significant interest in the field of chemical and pharmaceutical research. This oxirane derivative, characterized by its ethyl ester functionality and a complex side chain structure, has garnered attention for its potential applications in synthetic chemistry and drug development.
The molecular structure of Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate consists of a cyclic ether (oxirane) core substituted with various alkyl and alkoxy groups. The presence of the oxirane ring makes this compound a versatile intermediate in organic synthesis, particularly in the formation of enantiomerically pure compounds. This property is highly valuable in pharmaceutical applications where stereochemistry plays a critical role in the efficacy and safety of drug candidates.
In recent years, there has been growing interest in the development of novel synthetic routes to oxirane derivatives due to their utility as building blocks in the synthesis of complex molecules. The specific structure of Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate, with its combination of ethyl and methoxy substituents, makes it an intriguing candidate for further exploration. Researchers have been exploring its reactivity as a precursor for more complex molecules, including those with potential pharmaceutical applications.
One of the most compelling aspects of Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate is its role as a chiral building block. The oxirane ring can be selectively functionalized to produce enantiomerically pure compounds, which are essential for many modern drugs. This has led to several studies investigating its use in asymmetric synthesis, where the goal is to produce one enantiomer over another with high selectivity. Such methods are crucial for developing drugs that are both effective and well-tolerated by patients.
The compound's reactivity also makes it a valuable tool in the development of new synthetic methodologies. For instance, researchers have been exploring its use as a precursor for the synthesis of more complex heterocyclic compounds. These derivatives can exhibit unique biological activities and have potential applications in various fields, including medicine and materials science. The ability to functionalize the oxirane ring at multiple positions allows for the creation of a diverse array of derivatives with tailored properties.
Recent advances in computational chemistry have also contributed to a deeper understanding of Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate's reactivity and potential applications. Molecular modeling studies have provided insights into how this compound interacts with other molecules, which is crucial for designing new synthetic routes and predicting its behavior in different chemical environments. These computational approaches are increasingly being used alongside experimental techniques to accelerate the discovery and development of new chemical entities.
The pharmaceutical industry has been particularly interested in oxirane derivatives due to their potential as drug candidates or intermediates. Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate, with its unique structural features, has been investigated for its role in synthesizing novel therapeutic agents. Its ability to undergo selective functionalization makes it a valuable starting point for creating molecules with specific biological activities. This has led to several collaborations between academic researchers and pharmaceutical companies aimed at developing new drugs based on oxirane chemistry.
In conclusion, Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate (CAS No. 1507986-47-1) is a compound with significant potential in synthetic chemistry and pharmaceutical research. Its unique structure and reactivity make it a valuable tool for developing new synthetic methodologies and drug candidates. As research continues to uncover new applications for this compound, it is likely to remain a key player in the field of chemical biology and medicinal chemistry.
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